4H-1,3-Dioxin
CAS No.: 290-13-1
Cat. No.: VC16382843
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 290-13-1 |
|---|---|
| Molecular Formula | C4H6O2 |
| Molecular Weight | 86.09 g/mol |
| IUPAC Name | 4H-1,3-dioxine |
| Standard InChI | InChI=1S/C4H6O2/c1-2-5-4-6-3-1/h1-2H,3-4H2 |
| Standard InChI Key | UCZQXJKDCHCTAI-UHFFFAOYSA-N |
| Canonical SMILES | C1C=COCO1 |
Introduction
Structural Characteristics of 4H-1,3-Dioxin Derivatives
Core Framework and Nomenclature
The 4H-1,3-dioxin system consists of a six-membered ring with oxygen atoms at positions 1 and 3. The "4H" designation indicates the position of the double bond within the ring, which resides between carbons 4 and 5. Substituents at positions 2, 4, and 6 significantly alter reactivity and stability. For example, 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (CAS 114336-72-0) features hydroxyl and methyl groups that enhance its solubility and facilitate participation in cycloaddition reactions .
Table 1: Key Structural Data for Representative 4H-1,3-Dioxin Derivatives
Spectroscopic and Computational Data
The InChIKey ANUQJJACQHAFER-UHFFFAOYSA-N for 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one confirms its unique stereoelectronic profile . Computational models predict a planar ring system with partial conjugation between the carbonyl group and the adjacent oxygen atoms, which stabilizes the molecule through resonance .
Synthetic Strategies for 4H-1,3-Dioxin Derivatives
Preparation of 6-Bromomethyl-4H-1,3-Dioxin
A three-step synthesis from allyl iodide yields 6-bromomethyl-4H-1,3-dioxin, a versatile electrophile for alkylation reactions . Enolate intermediates derived from ketones or esters react with this bromide to form 6-alkyl-substituted derivatives, which undergo retrocycloaddition upon heating to generate enones .
Equation 1: Retrocycloaddition of 6-Alkyl-4H-1,3-Dioxins
Functionalization via Conjugate Addition
The enones produced from retrocycloaddition participate in endo-selective conjugate additions with carbon and nitrogen nucleophiles. For instance, bicyclo[4.3.1]decan-3,10-diones—structural motifs found in CP natural products—are synthesized via this route . Similarly, benzazocines related to FR-900482 analogues are accessible through cyclization of intermediates derived from 4H-1,3-dioxin precursors .
Applications in Organic Synthesis and Pharmaceuticals
Natural Product Synthesis
The (2S,4R)-4-hydroxypipecolic acid, a non-proteinogenic amino acid, is synthesized from a piperidin-4-one intermediate obtained via conjugate addition to a 4H-1,3-dioxin-derived enone . This highlights the compound’s role in accessing stereochemically complex targets.
Drug Intermediate Development
Derivatives such as 6-[(2R)-2-hydroxy-3-(phenylmethoxy)propyl]-2,2-dimethyl-4H-1,3-dioxin-4-one (CAS 570389-08-1) are employed in multistep syntheses of bioactive molecules . The phenylmethoxy group enhances lipophilicity, facilitating membrane permeability in drug candidates .
Stability and Reactivity Considerations
Thermal Degradation Pathways
Heating 6-alkyl-4H-1,3-dioxins above 120°C induces retrocycloaddition, releasing enones and carbon dioxide . This property is exploited in controlled release applications, where the dioxin acts as a protecting group for reactive ketones.
Hydrolytic Sensitivity
The 4-keto group in 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one renders it susceptible to nucleophilic attack, necessitating anhydrous conditions during reactions . Storage under inert atmospheres at −20°C is recommended to prevent decomposition .
Future Directions in Research
Catalytic Asymmetric Synthesis
Developing enantioselective methods for 4H-1,3-dioxin derivatives remains an open challenge. Transition metal-catalyzed alkylations or cycloadditions could provide access to chiral intermediates for pharmaceutical applications.
Computational Modeling Advances
Machine learning algorithms trained on existing structural data (e.g., PubChem entries ) may predict novel derivatives with optimized reactivity and bioavailability.
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